molecular formula C19H19N7O5 B8796714 N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide CAS No. 24170-60-3

N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide

Cat. No. B8796714
M. Wt: 425.4 g/mol
InChI Key: NHBNDXGKNAEBAI-UHFFFAOYSA-N
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Patent
US04222935

Procedure details

2-Bromo-4,6-dinitro-2'-acetylamino-4'-(N,N-diethylamino) azobenzene (2.4 parts), copper (I) iodide (0.95 parts), anhydrous potassium acetate (1.5 parts), formamide (1.8 parts), acetic anhydride (2.0 parts) and n-butyl acetate (44 parts) are mixed together and heated, with stirring, to 110° C. during 15 minutes. The temperature is maintained at 110° C. for 2 hours when reaction is complete. The mixture is cooled to room temperature and poured into petroleum ether (boiling range 60-80° C.) (400 parts). The precipitate is collected, washed with petroleum ether (100 parts) and dried. 2-Cyano-4,6-dinitro-2'-acetylamino-4'-(N,N-diethylamino)azobenzene is obtained in 95% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([N+:11]([O-:13])=[O:12])[C:3]=1[N:14]=[N:15][C:16]1[CH:21]=[CH:20][C:19]([N:22]([CH2:25][CH3:26])[CH2:23][CH3:24])=[CH:18][C:17]=1[NH:27][C:28](=[O:30])[CH3:29].C([O-])(=O)C.[K+].[CH:36]([NH2:38])=O.C(OC(=O)C)(=O)C>[Cu]I.C(OCCCC)(=O)C>[C:36]([C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([N+:11]([O-:13])=[O:12])[C:3]=1[N:14]=[N:15][C:16]1[CH:21]=[CH:20][C:19]([N:22]([CH2:25][CH3:26])[CH2:23][CH3:24])=[CH:18][C:17]=1[NH:27][C:28](=[O:30])[CH3:29])#[N:38] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N=NC1=C(C=C(C=C1)N(CC)CC)NC(C)=O
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
copper (I) iodide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCCCC
Step Two
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
with stirring, to 110° C. during 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is maintained at 110° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
when reaction
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The precipitate is collected
WASH
Type
WASH
Details
washed with petroleum ether (100 parts)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(#N)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N=NC1=C(C=C(C=C1)N(CC)CC)NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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